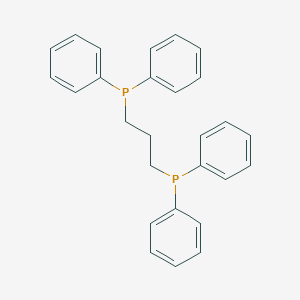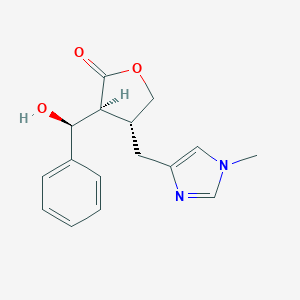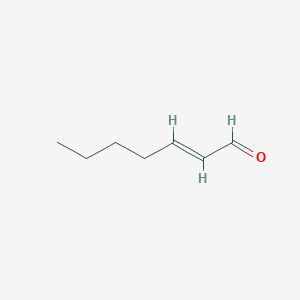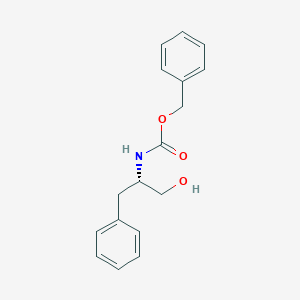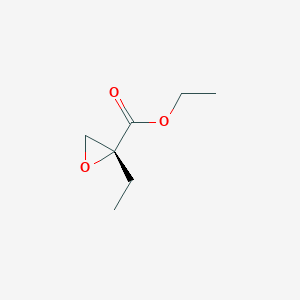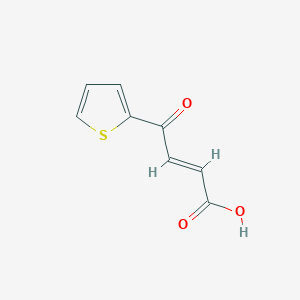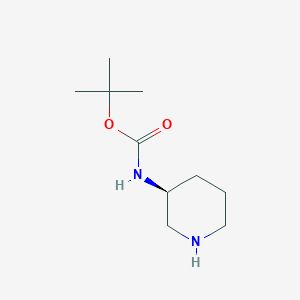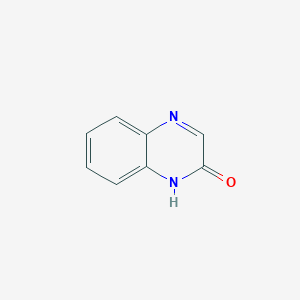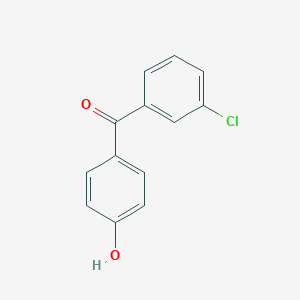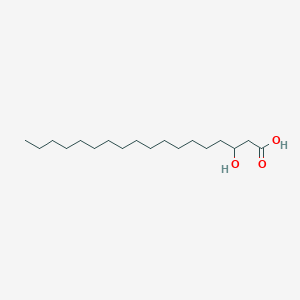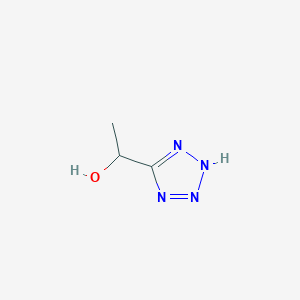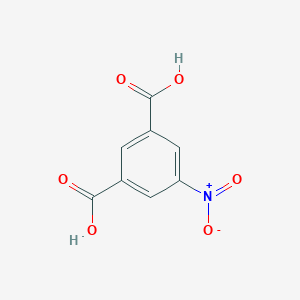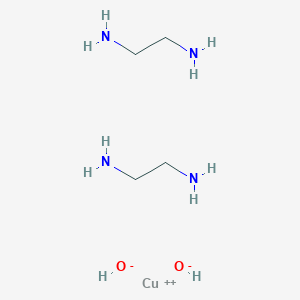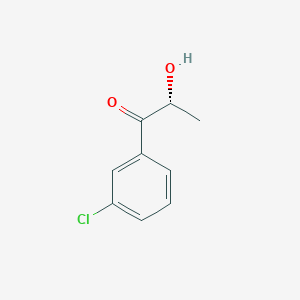![molecular formula C7H15NO2S B126775 N-[2-(Methylsulfinyl)ethyl]butanamide CAS No. 146848-02-4](/img/structure/B126775.png)
N-[2-(Methylsulfinyl)ethyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(Methylsulfinyl)ethyl]butanamide, also known as sulbutiamine, is a synthetic derivative of thiamine (vitamin B1) that was first developed in Japan in the 1960s. Sulbutiamine has been found to have various effects on the body and has been extensively studied for its potential therapeutic applications.
作用机制
Sulbutiamine works by increasing the levels of thiamine in the brain. Thiamine is an essential nutrient that is required for the proper functioning of the nervous system. By increasing thiamine levels in the brain, N-[2-(Methylsulfinyl)ethyl]butanamide enhances the transmission of nerve impulses and improves cognitive function.
生化和生理效应
Sulbutiamine has been found to have various biochemical and physiological effects on the body. It has been found to increase the levels of dopamine and acetylcholine in the brain, which are neurotransmitters that are involved in cognitive function. It has also been found to increase the levels of glutamate in the brain, which is a neurotransmitter that is involved in learning and memory.
实验室实验的优点和局限性
Sulbutiamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds that have similar effects on the body. However, N-[2-(Methylsulfinyl)ethyl]butanamide has some limitations for lab experiments. It has a relatively short half-life in the body, which means that it needs to be administered frequently to maintain its effects.
未来方向
There are several future directions for research on N-[2-(Methylsulfinyl)ethyl]butanamide. One area of research is the potential therapeutic applications of N-[2-(Methylsulfinyl)ethyl]butanamide. It has been found to have potential applications for the treatment of cognitive disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of N-[2-(Methylsulfinyl)ethyl]butanamide as a cognitive enhancer. It has been found to improve cognitive function in healthy individuals, and further research is needed to determine its potential as a cognitive enhancer.
合成方法
Sulbutiamine is synthesized by the reaction of two molecules of thiamine with an organic compound called isobutyraldehyde. The resulting compound is then treated with an oxidizing agent to form N-[2-(Methylsulfinyl)ethyl]butanamide.
科学研究应用
Sulbutiamine has been studied extensively for its potential therapeutic applications. It has been found to have various effects on the body, including improving cognitive function, reducing fatigue, and improving mood.
属性
CAS 编号 |
146848-02-4 |
|---|---|
产品名称 |
N-[2-(Methylsulfinyl)ethyl]butanamide |
分子式 |
C7H15NO2S |
分子量 |
177.27 g/mol |
IUPAC 名称 |
N-(2-methylsulfinylethyl)butanamide |
InChI |
InChI=1S/C7H15NO2S/c1-3-4-7(9)8-5-6-11(2)10/h3-6H2,1-2H3,(H,8,9) |
InChI 键 |
VLEOJSWHDHGYOL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCCS(=O)C |
规范 SMILES |
CCCC(=O)NCCS(=O)C |
同义词 |
Butanamide, N-[2-(methylsulfinyl)ethyl]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



